molecular formula C10H7FN2O B6266415 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1702206-37-8

5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6266415
CAS No.: 1702206-37-8
M. Wt: 190.17 g/mol
InChI Key: QABYXXNDVFRMFP-UHFFFAOYSA-N
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Description

5-Fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1702206-37-8) is a small molecule with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . It belongs to the pyrazole class of heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry due to its prevalence in numerous approved drugs and its drug-like features . This specific compound serves as a versatile chemical building block and key intermediate in organic synthesis and drug discovery programs. Its structure, featuring a reactive aldehyde group and a fluorine substituent on the pyrazole core, makes it a valuable substrate for creating diverse molecular hybrids, such as pyrazole-chalcone hybrids, which are investigated for their enhanced bioactivity . The presence of the fluorine atom is of particular research interest, as studies have indicated that halogen substituents on the pyrazole ring can significantly improve the potency of the resulting compounds in various biological assays . Research into pyrazole-4-carbaldehyde derivatives has shown promise in several areas, including anticancer activity, with some analogs demonstrating high affinity towards therapeutic targets like the cyclooxygenase-2 (COX-2) enzyme in computational studies . The compound is intended for research applications such as hit-to-lead optimization, molecular docking studies, and the synthesis of more complex bioactive molecules . It is supplied for Research Use Only and must be handled by qualified researchers in accordance with safe laboratory practices.

Properties

CAS No.

1702206-37-8

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-fluoro-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H

InChI Key

QABYXXNDVFRMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C=O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemo Regioselective Pathways

Retrosynthetic Analysis of 5-Fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde

A logical retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule into readily available or easily synthesized precursors. The analysis primarily considers the sequential introduction of the key functional groups: the C4-carbaldehyde, the C5-fluoro group, and the N1-phenyl substituent onto the pyrazole (B372694) core.

Two primary disconnection strategies can be envisioned:

Strategy A: Late-stage Fluorination. This approach involves the initial synthesis of a 1-phenyl-1H-pyrazole-4-carbaldehyde intermediate. The C-H bond at the C5 position can then be selectively fluorinated in a final step. This disconnection leads back to 1-phenyl-1H-pyrazole-4-carbaldehyde, which can be further deconstructed via a Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole. The pyrazole ring itself can be traced back to the cyclocondensation of phenylhydrazine (B124118) and a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent.

Strategy B: Early-stage Fluorination. In this alternative strategy, the fluorine atom is incorporated into one of the acyclic precursors before the pyrazole ring is formed. This would involve the synthesis of a fluorinated three-carbon building block which would then undergo cyclocondensation with phenylhydrazine. Subsequent formylation at the C4 position would yield the target molecule.

Strategy A is often more practical due to the availability of methods for the direct fluorination of heterocyclic systems and the potential for a more convergent synthesis.

Precursor Chemistry and Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of key precursors. A crucial intermediate in many synthetic routes is 1-phenyl-1H-pyrazole . This can be synthesized through the reaction of phenylhydrazine with a variety of 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov

Another important class of precursors are the hydrazones, which can be used in Vilsmeier-Haack reactions to directly form the 4-formyl pyrazole ring system. For instance, acetophenone (B1666503) phenylhydrazone can undergo a Vilsmeier-Haack reaction to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. jocpr.com

Direct and Indirect Approaches for Pyrazole Ring Formation

The construction of the pyrazole core is a fundamental step in the synthesis of the target molecule. Several methodologies can be employed, each offering distinct advantages in terms of regioselectivity and substrate scope.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives

The most common and classical method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, phenylhydrazine. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl component is critical for determining the substitution pattern of the resulting pyrazole.

Reactant 1Reactant 2ProductReference
PhenylhydrazineDimethylacetylene dicarboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com
Phenylhydrazine hydrochloride3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones3-(3-aryl-1-phenyl-1H-pyrazol-5-yl)-7-hydroxychromones nih.gov

Vilsmeier-Haack Formylation Strategies for C4-Carbaldehyde Installation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. ijpcbs.commdpi.com This reaction employs the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring. rsc.orgresearchgate.net The reaction is generally regioselective for the 4-position in 1-substituted pyrazoles.

Alternatively, the Vilsmeier-Haack reaction can be used for the simultaneous cyclization and formylation of hydrazones to directly afford 1H-pyrazole-4-carbaldehydes. jocpr.com

SubstrateReagentProductReference
1-Phenyl-1H-pyrazoleDMF / POCl₃1-Phenyl-1H-pyrazole-4-carboxaldehyde ijpcbs.com
3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-oneVilsmeier-Haack reagent3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde jocpr.com
N-(4-acetylphenyl)benzenesulfonamideVilsmeier-Haack reagentN-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide rsc.org

Electrophilic Fluorination Methodologies for Pyrazole Ring Activation

The introduction of a fluorine atom onto the pyrazole ring can be achieved through electrophilic fluorination. wikipedia.org This typically involves the reaction of a pre-formed pyrazole with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. researchgate.net The regioselectivity of the fluorination is influenced by the substituents already present on the pyrazole ring. For a 1-phenyl-1H-pyrazole-4-carbaldehyde, the C5 position is susceptible to electrophilic attack.

The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.orgnih.gov

SubstrateFluorinating AgentProductReference
1-substituted pyrazolesN-fluorobenzenesulfonimide (NFSI)1-substituted-5-fluoropyrazoles researchgate.net
Arylsilver compoundsPd(IV)-F complexAryl fluorides nih.gov
1,3-Dicarbonyl compoundsHF/PhIOFluorinated 1,3-dicarbonyl compounds mdpi.com

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.com For the synthesis of highly substituted pyrazoles, MCRs can be designed to incorporate the phenyl group, the pyrazole core, and other desired functionalities in a one-pot procedure. For instance, a three-component reaction of an enaminone, benzaldehyde, and hydrazine can lead to the formation of a pyrazole derivative. While a direct MCR for this compound is not explicitly detailed, the principles of MCRs could be applied to construct a suitably substituted pyrazole precursor.

ReactantsCatalyst/ConditionsProductReference
Substituted aromatic aldehyde, malononitrile, phenylhydrazineNiFe₂O₄ nanoparticle5-amino-1H-pyrazole-4-carbonitrile
3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, boronic acidsReflux in ethanol (B145695)Fluorescent pyrazole-containing boron (III) complexes nih.gov
1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, aromatic aminesReflux in acetic acid3,5-disubstituted furan-2(5H)-one derivatives nih.govdntb.gov.ua

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing this compound is highly dependent on the careful optimization of various reaction parameters. These factors not only influence the reaction rate and yield but also the regioselectivity of the final product.

Solvent Effects and Catalysis in Target Compound Synthesis

The choice of solvent and catalyst is critical in the synthetic pathways leading to this compound. In the context of the Vilsmeier-Haack formylation, which is a key step in one of the potential synthetic routes, the solvent can significantly impact the reaction's efficiency. While traditional solvents like dichloroethane or chloroform (B151607) are effective, there is a growing interest in more environmentally friendly alternatives. scirp.org Research into green catalysts, such as nano-ZnO and ammonium (B1175870) chloride, for pyrazole synthesis in aqueous media or under solvent-free conditions, highlights a progressive shift towards sustainability. jetir.orgresearchgate.net For instance, heterogeneous nickel-based catalysts have been successfully employed in the one-pot synthesis of pyrazoles at room temperature, offering the advantage of reusability. mdpi.com

In the Balz-Schiemann reaction, another potential key step for introducing the fluorine atom, the choice of solvent can influence the thermal decomposition of the diazonium salt intermediate. Studies have shown that low- or non-polar solvents like hexane (B92381) and chlorobenzene (B131634) can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, leading to effective fluorination at lower temperatures. nih.govacs.orgnih.gov The use of ionic liquids as both the solvent and the fluoride (B91410) source has also been explored to enhance the practicality of the Balz-Schiemann reaction. researchgate.net

Below is a data table summarizing the impact of different solvent and catalyst systems on key reactions relevant to the synthesis of the target compound, based on studies of analogous systems.

Reaction TypeSolventCatalystKey FindingsReference
Pyrazole SynthesisAqueous MediaNano-ZnOEnvironmentally friendly, high yield (up to 95%), short reaction time. researchgate.net
Pyrazole SynthesisEthanolAmmonium ChlorideGreen, renewable solvent, good yield. jetir.org
Pyrazole SynthesisSolvent-freeHeterogeneous Nickel-basedReusable catalyst, room temperature reaction, good to excellent yields. mdpi.com
Vilsmeier-Haack FormylationDichloroethane/ChloroformNone (reagent is the catalyst)Traditional, effective but with environmental concerns. ijpcbs.com
Vilsmeier-Haack FormylationToluene/2-ChlorotolueneNone (reagent is the catalyst)Safer and more economical alternatives to traditional solvents. scirp.orgsemanticscholar.org
Balz-Schiemann ReactionHexane/ChlorobenzeneNoneImproved pyrolysis at lower temperatures, good to excellent yields. nih.govacs.orgnih.gov
Balz-Schiemann ReactionIonic LiquidsNoneActs as both solvent and fluoride source, enhances practicality. researchgate.net

Temperature and Pressure Influence on Yield and Selectivity

Temperature is a crucial parameter that directly affects the rate and outcome of the synthetic steps. In the Vilsmeier-Haack formylation, the reaction is typically conducted at elevated temperatures, often between 60-80°C, to ensure a reasonable reaction rate. ijpcbs.com However, the thermal stability of the reactants and products must be considered to avoid degradation.

Pressure is generally not a critical parameter for these solution-phase reactions and they are typically carried out at atmospheric pressure.

The following table outlines the influence of temperature on the yield and selectivity of key reaction types.

Reaction TypeTemperature Range (°C)Effect on Yield and SelectivityReference
Pyrazole Synthesis (Conventional)Room Temperature to RefluxHigher temperatures generally increase reaction rate but may decrease selectivity. mdpi.com
Pyrazole Synthesis (Microwave)~110°CSignificantly reduced reaction times and often improved yields compared to conventional heating. nih.gov
Vilsmeier-Haack Formylation60 - 80Optimal range for efficient formylation without significant degradation. ijpcbs.com
Balz-Schiemann Reaction (Traditional)High temperatures (often >100)Required for thermal decomposition, but can lead to side reactions. scienceinfo.com
Balz-Schiemann Reaction (in low-polar solvents)60 - 80Allows for effective decomposition at lower temperatures, improving yield and selectivity. nih.govacs.orgnih.gov

Sustainable and Green Chemistry Considerations in Synthetic Routes

In the context of the Vilsmeier-Haack reaction, greener approaches focus on replacing hazardous reagents like phosphorus oxychloride and chlorinated solvents. The development of methods using phthaloyl dichloride with recyclable byproducts is a notable advancement. scirp.orgsemanticscholar.orgresearchgate.net

For the Balz-Schiemann reaction, a greener approach involves the use of ionic liquids, which can be recycled, and the development of methods that avoid the isolation of potentially explosive diazonium salt intermediates. researchgate.netresearchgate.net The move towards lower reaction temperatures also contributes to a more sustainable process by reducing energy consumption. nih.govacs.orgnih.gov

Comparative Analysis of Synthetic Routes: Advantages and Limitations

Two primary synthetic strategies can be envisioned for the synthesis of this compound:

Route A: Formylation of a 5-fluoro-1-phenyl-1H-pyrazole precursor.

Advantages: This is a straightforward approach if the starting fluorinated pyrazole is readily available. The Vilsmeier-Haack reaction is a well-established and generally high-yielding method for the formylation of electron-rich heterocycles. ijpcbs.com

Limitations: The synthesis of the 5-fluoro-1-phenyl-1H-pyrazole precursor may be challenging. Direct fluorination of the pyrazole ring can be difficult and may lead to a mixture of isomers. A potential route to this precursor could involve the cyclization of a fluorinated diketone with phenylhydrazine. mdpi.com

Route B: Fluorination of a 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde precursor.

Advantages: The synthesis of 5-aminopyrazoles from readily available starting materials is well-documented. beilstein-journals.orgnih.gov The subsequent formylation at the 4-position would likely proceed with high regioselectivity. The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring. scienceinfo.comwikipedia.org

Limitations: The Balz-Schiemann reaction can have its drawbacks. The diazonium salt intermediates can be unstable and potentially explosive, requiring careful handling. scienceinfo.com The reaction conditions, particularly the thermal decomposition step, can sometimes lead to moderate yields and the formation of side products. edurev.in

The following table provides a comparative overview of these two synthetic routes.

FeatureRoute A: Formylation of Fluorinated PrecursorRoute B: Fluorination of Aminated Precursor
Key Reactions Pyrazole synthesis, Vilsmeier-Haack formylationAminopyrazole synthesis, Vilsmeier-Haack formylation, Balz-Schiemann reaction
Starting Materials Potentially complex fluorinated diketone and phenylhydrazineReadily available starting materials for aminopyrazole synthesis
Advantages Fewer steps if the fluorinated precursor is accessible. High yield for the formylation step.Well-established synthesis for the aminopyrazole precursor. Reliable method for fluorination.
Limitations Availability and synthesis of the fluorinated precursor can be a major hurdle.Involves the handling of potentially unstable diazonium salts. The Balz-Schiemann reaction may have variable yields.

Chemical Transformations and Derivatization Strategies

Reactivity at the Carbaldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide range of classical carbonyl reactions. This functionality serves as a versatile handle for molecular elaboration through condensation, nucleophilic addition, oxidation, and reduction pathways.

The condensation of pyrazole-4-carbaldehydes with primary amines is a robust and widely utilized method for the synthesis of Schiff bases (imines). This reaction typically proceeds by refluxing the aldehyde with a variety of aromatic or heterocyclic amines in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid). ekb.egnih.govsemanticscholar.org The resulting C=N double bond extends the conjugation of the pyrazole (B372694) system and introduces new molecular diversity.

The reaction is general and accommodates a wide range of amines, leading to products with varied electronic and steric properties. For instance, the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted anilines demonstrates the feasibility and common conditions for such transformations. frontiersin.org

Table 1: Representative Schiff Bases Synthesized from Substituted Pyrazole-4-carbaldehydes This table is illustrative, based on reactions of analogous pyrazole aldehydes.

Amine Reactant Product (Schiff Base) Typical Conditions Reference
4-Morpholinoaniline N-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-4-morpholinoaniline Ethanol, Reflux frontiersin.org
2-Aminophenol 2-(((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol Methanol, Reflux libretexts.org
4-Amino-5-mercapto-3-methyl-1,2,4-triazole 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methyleneamino)-5-methyl-4H-1,2,4-triazole-3-thiol Ethanol, Acetic Acid (cat.), Reflux researchgate.net

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of carbon-based nucleophiles. These reactions are fundamental for forming new carbon-carbon bonds and constructing more complex molecular architectures.

Grignard Reactions: Organomagnesium halides (Grignard reagents) readily add to pyrazole-4-carbaldehydes to furnish secondary alcohols. For example, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide yields the corresponding secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. wikipedia.org This transformation is a standard method for introducing alkyl, aryl, or vinyl groups at the carbon atom of the original aldehyde functionality.

Wittig Reactions: The aldehyde can be converted into an alkene through the Wittig reaction. This involves the preparation of a phosphonium (B103445) salt from the corresponding alcohol, followed by deprotonation to form a phosphorane ylide. The ylide then reacts with the pyrazole-4-carbaldehyde to yield a vinylpyrazole derivative. wikipedia.org This strategy is particularly useful for synthesizing styrylpyrazoles and other conjugated systems.

Reformatsky Reactions: The Reformatsky reaction provides a pathway to β-hydroxy esters by reacting the aldehyde with an α-halo ester in the presence of metallic zinc. libretexts.orgresearchgate.net The organozinc reagent, formed in situ, adds to the carbonyl group. This reaction is valued for its tolerance of other functional groups and its ability to create valuable β-hydroxy ester synthons.

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aromatic pyrazole ring.

Oxidation: The conversion of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid, 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid, is a key transformation. nih.gov This oxidation can be achieved using standard oxidizing agents. For analogous compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, potassium permanganate (B83412) (KMnO₄) has been effectively used to yield the carboxylic acid. masterorganicchemistry.com

Reduction: The selective reduction of the aldehyde to a primary alcohol is readily accomplished using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, efficiently converting aldehydes to alcohols in solvents like ethanol or methanol at room temperature. wikipedia.orgugm.ac.idresearchgate.net This method is highly chemoselective, leaving other functional groups such as esters or the aromatic rings untouched. The resulting hydroxymethylpyrazoles are valuable intermediates for further functionalization, such as conversion to halomethyl derivatives. wikipedia.org

Table 2: Oxidation and Reduction of the Aldehyde Functionality Based on reactions of the target compound and close analogues.

Transformation Reagent Product Reference
Oxidation Potassium Permanganate (KMnO₄) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid masterorganicchemistry.com
Reduction Sodium Borohydride (NaBH₄) (1,3-Diaryl-1H-pyrazol-4-yl)methanol wikipedia.org

The conversion of the carbaldehyde group into a nitrile functionality provides a synthetically valuable carbonitrile derivative. This transformation is typically carried out in a two-step sequence involving the formation of an aldoxime intermediate, followed by dehydration.

Oxime Formation: The aldehyde reacts readily with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., potassium hydroxide (B78521) or pyridine) to form the corresponding pyrazole-4-carbaldehyde oxime. nih.govnih.govcdnsciencepub.com The reaction is generally high-yielding and proceeds under mild conditions, such as refluxing in methanol or ethanol.

Dehydration to Nitrile: The subsequent dehydration of the aldoxime yields the desired pyrazole-4-carbonitrile. A common method for this step is treatment of the oxime with a dehydrating agent like acetic anhydride. nih.gov This reaction is characteristic of aldoximes and provides a direct route to the nitrile derivative, which can serve as a precursor for other nitrogen-containing heterocycles or functional groups.

Pyrazole Ring Functionalization

While the C4 and C5 positions of the parent compound are substituted, the phenyl ring attached at the N1 position offers sites for further functionalization through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the electronic nature of the pyrazole ring and the reaction conditions.

The 1-phenylpyrazole (B75819) scaffold can undergo electrophilic substitution on either the pyrazole or the phenyl ring. The regioselectivity is highly dependent on the reaction's acidity. The pyrazole ring itself is deactivated towards electrophilic attack under strongly acidic conditions due to the protonation of its nitrogen atoms. organicchemistrytutor.com

In the case of this compound, the C4 position of the pyrazole ring is occupied by a deactivating formyl group. Electrophilic attack on the pyrazole ring is therefore disfavored. Consequently, substitution is directed to the N-phenyl ring. The pyrazol-1-yl group acts as an ortho-, para-director.

Halogenation: Bromination of 1-phenylpyrazole in a strongly acidic medium (e.g., bromine in concentrated sulfuric acid) leads to substitution at the para-position of the phenyl ring, yielding 1-(4-bromophenyl)pyrazole. organicchemistrytutor.com This indicates that under these conditions, halogenation of this compound would be expected to occur on the phenyl ring, primarily at the para-position.

Nitro-Substitution: The site of nitration is similarly controlled by the reaction conditions. Nitration with mixed acids (a combination of nitric acid and sulfuric acid) results in selective substitution at the para-position of the phenyl ring. organicchemistrytutor.com This is because the strongly acidic medium deactivates the pyrazole ring via protonation, making the activated phenyl ring the preferred site of attack for the nitronium ion (NO₂⁺). Therefore, nitration of the title compound under these conditions is predicted to yield 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) at C5

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, the direct functionalization of the C5 position of this compound through these methods is challenging due to the high strength of the C-F bond, which makes it a poor leaving group under typical cross-coupling conditions. Consequently, synthetic strategies often rely on analogs where the C5 position is substituted with a more reactive halogen, such as chlorine or bromine, or a triflate group.

The Sonogashira coupling , which forms a C(sp²)–C(sp) bond, has been successfully applied to 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, a close analog of the target compound. Reaction of the 5-chloro derivative with various terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst furnishes the corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes. These alkynylated products are crucial intermediates for building more complex fused heterocyclic systems.

The Suzuki coupling is another cornerstone of palladium catalysis, used to form C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Direct Suzuki coupling involving the C5-fluoro group of the title compound is not typically feasible. Instead, the reaction is performed on pyrazoles bearing a C5-halide (Cl, Br, I) or C5-triflate. For instance, 3-triflyloxy-1H-pyrazole-4-carbaldehydes readily undergo Suzuki-type reactions with various boronic acids using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, yielding 3-aryl or 3-heteroaryl pyrazole derivatives. ktu.edu A similar strategy would be applicable at the C5 position if a suitable leaving group were present.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyrazole-4-carbaldehyde Analogs
Reaction TypePyrazole SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)
Sonogashira5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydePhenylacetylenePd(PPh₃)₂Cl₂, CuI, TEA, Dioxane5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde~80%
Suzuki1-Phenyl-3-(triflyloxy)-1H-pyrazole-4-carbaldehydePhenylboronic acidPd(PPh₃)₄, K₃PO₄, Dioxane1,3-Diphenyl-1H-pyrazole-4-carbaldehyde94% ktu.edu
Suzuki1-Phenyl-3-(triflyloxy)-1H-pyrazole-4-carbaldehydeThiophen-3-ylboronic acidPd(PPh₃)₄, K₃PO₄, Dioxane1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde75% ktu.edu

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca In the case of 1-phenylpyrazole derivatives, the pyrazole ring itself can act as a DMG, directing lithiation to the ortho-position of the N-phenyl ring. sigmaaldrich.com

The N1-phenylpyrazole scaffold coordinates with the lithium reagent via the N2 atom of the pyrazole ring. This proximity effect facilitates the removal of a proton from the closest position on the phenyl ring (the ortho-C-H). The resulting ortho-lithiated intermediate is a potent nucleophile that can be trapped by a wide range of electrophiles (a process known as electrophilic quenching), leading to the formation of ortho-substituted 1-phenylpyrazole derivatives.

Commonly used bases for this transformation include n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the reactivity of the organolithium species. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). Subsequent addition of an electrophile, such as an alkyl halide (e.g., iodomethane), a carbonyl compound (e.g., dimethylformamide for formylation), or a silylating agent (e.g., trimethylsilyl (B98337) chloride), introduces a new functional group at the ortho-position of the phenyl ring. While this reaction is well-established for the phenyl ring, direct metalation of the pyrazole ring at the C3 position is less common and often requires specific substitution patterns or more complex directing groups.

Modifications and Substitutions on the Phenyl Moiety

The N-phenyl ring of 1-phenylpyrazole is susceptible to aromatic electrophilic substitution. The regiochemical outcome of such reactions is highly dependent on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.comcdnsciencepub.com

Under neutral or weakly acidic conditions, such as bromination in chloroform (B151607), electrophilic attack occurs preferentially at the C4 position of the pyrazole ring, which is the most electron-rich site. cdnsciencepub.com However, the title compound already has this position blocked by a carbaldehyde group.

Under strongly acidic conditions, such as nitration with a mixture of nitric and sulfuric acids ("mixed acid"), the pyrazole ring becomes protonated at the N2 position. cdnsciencepub.com The resulting pyrazolium (B1228807) cation is strongly electron-withdrawing and deactivates the entire heterocyclic system towards further electrophilic attack. Consequently, the electrophile is directed to the less deactivated N-phenyl ring, leading primarily to substitution at the para-position. This provides a reliable method for introducing functional groups like nitro (-NO₂) or bromo (-Br) onto the phenyl ring of the 1-phenylpyrazole core. cdnsciencepub.com

Table 2: Aromatic Electrophilic Substitution on the 1-Phenylpyrazole Core
ReactionReagentsConditionsMajor Product
NitrationHNO₃ / H₂SO₄10-15 °C1-(4-Nitrophenyl)pyrazole
BrominationBr₂ / H₂SO₄ / Ag₂SO₄Room Temp1-(4-Bromophenyl)pyrazole cdnsciencepub.com

Once functional groups are introduced onto the phenyl moiety via electrophilic substitution, they can be further transformed through a variety of functional group interconversions. These subsequent reactions greatly expand the molecular diversity accessible from the this compound scaffold.

A common and highly useful transformation is the reduction of a nitro group, introduced via nitration as described above. The para-nitro group on the phenyl ring can be readily reduced to a primary amino group (-NH₂). This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid). The resulting aniline (B41778) derivative serves as a versatile building block for further derivatization, including diazotization reactions, amide bond formations, or as a nucleophile in substitution reactions. This two-step sequence of nitration followed by reduction provides an effective route to introducing a key amino functionality onto the phenyl ring.

Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-c]pyridines)

The pyrazole-4-carbaldehyde framework is an excellent precursor for annulation reactions, which involve the construction of a new ring fused to the pyrazole core. A prominent example is the synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with significant biological and pharmaceutical interest. nih.gov

The key strategy involves the transformation of the C5 position into an alkynyl group, typically via a Sonogashira coupling of a C5-halo analog, as discussed in section 3.2.2. The resulting 5-alkynyl-1-phenyl-1H-pyrazole-4-carbaldehyde possesses ortho-disposed aldehyde and alkyne functionalities, which are primed for cyclization.

Treatment of this intermediate with an amine, such as tert-butylamine (B42293) or ammonia, under thermal or microwave-assisted conditions, initiates an intramolecular cyclization. The reaction proceeds via a nucleophilic attack of the amine onto the aldehyde, followed by an intramolecular aza-Michael addition to the activated alkyne. Subsequent aromatization leads to the formation of the stable pyrazolo[4,3-c]pyridine ring system. This methodology provides a straightforward and efficient route to these valuable fused heterocycles from pyrazole-4-carbaldehyde precursors. nih.govsemanticscholar.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the pyrazole (B372694) ring proton, and the protons of the phenyl group. The aldehydic proton would appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The pyrazole proton (H-3) would also be a singlet, with its chemical shift influenced by the surrounding substituents. The protons on the phenyl ring would exhibit a complex multiplet pattern, characteristic of a monosubstituted benzene (B151609) ring, in the aromatic region (7.0-8.0 ppm).

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically above 180 ppm. The carbon atoms of the pyrazole and phenyl rings would appear in the aromatic region (110-160 ppm). The C-F bond would result in a large one-bond coupling constant (¹JCF) for the carbon atom attached to the fluorine, and smaller two- and three-bond couplings (²JCF and ³JCF) for adjacent carbons.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom attached to the pyrazole ring. The chemical shift of this signal would be characteristic of a fluorine atom on a heteroaromatic system. Coupling to nearby protons would likely be observed, providing further structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating their respective chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the molecule, particularly the relative orientation of the phenyl and pyrazole rings.

¹⁵N and ¹¹B NMR Applications for Heteroatom Characterization

While ¹⁵N and ¹¹B NMR are not directly applicable to this compound as it contains neither boron nor isotopically enriched nitrogen in its typical synthesis, ¹⁵N NMR could be employed if a ¹⁵N-labeled precursor is used. This would allow for the direct observation of the nitrogen atoms in the pyrazole ring, providing valuable information about their electronic environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the aldehyde, C=C and C=N stretching vibrations of the pyrazole and phenyl rings, and the C-F stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aldehyde C=O Stretch1680-1700IR (strong)
Aromatic C-H Stretch3000-3100IR, Raman
Aldehyde C-H Stretch2720-2820IR (medium)
Aromatic C=C/C=N Stretch1400-1600IR, Raman
C-F Stretch1000-1400IR (strong)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula (C₁₀H₇FN₂O). Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of the formyl group (CHO), the fluorine atom, or cleavage of the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Crystal Growth Strategies and Optimization

Detailed experimental procedures for the successful growth of single crystals of this compound suitable for X-ray diffraction analysis are not described in the current body of scientific literature. The optimization of crystal growth is a critical prerequisite for structural elucidation. Typically, this would involve screening various solvents of differing polarities and employing techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The optimization process would aim to produce well-ordered, single crystals of sufficient size and quality. Without experimental reports, specific strategies and optimized conditions for this particular compound remain undetermined.

Hydrogen Bonding Network Analysis

An analysis of the hydrogen bonding network within the crystal lattice of this compound is contingent upon the successful determination of its crystal structure. Such an analysis would identify and characterize all intermolecular hydrogen bonds, which are crucial in dictating the supramolecular architecture. Key parameters, including donor-acceptor distances and angles, would be tabulated to quantify the strength and geometry of these interactions. However, in the absence of crystallographic data for this specific fluoro-substituted pyrazole, a detailed description of its hydrogen bonding network cannot be provided.

Table 1: Hypothetical Hydrogen Bond Geometry This table is for illustrative purposes only, as no experimental data is available.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
C-H···O 0.95 - - -
C-H···N 0.95 - - -

π-Stacking Interactions in Crystal Packing

The presence and nature of π-stacking interactions are fundamental to understanding the crystal packing of aromatic compounds. For this compound, this would involve the analysis of interactions between the phenyl and pyrazole rings of adjacent molecules. Parameters such as the centroid-to-centroid distance, the slip angle, and the perpendicular distance between the aromatic planes would be essential for characterizing these interactions. As with the other structural features, the lack of published crystallographic data for this compound precludes any specific analysis of its π-stacking arrangements.

Table 2: Hypothetical π-Stacking Parameters This table is for illustrative purposes only, as no experimental data is available.

Interacting Rings Centroid-Centroid Distance (Å) Perpendicular Distance (Å) Slip Angle (°)
Phenyl-Phenyl - - -
Pyrazole-Pyrazole - - -

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For compounds similar to 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, these calculations provide a deep understanding of their intrinsic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. Computational studies on various pyrazole (B372694) derivatives consistently include FMO analysis to predict their reactive nature. researchgate.netresearchgate.net For this compound, this analysis would pinpoint the distribution of the HOMO and LUMO across the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. nih.govresearchgate.net MEP maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). This analysis has been applied to many pyrazole compounds to identify their reactive sites. asrjetsjournal.orgresearchgate.net An MEP map for this compound would likely show negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring.

Vibrational Frequencies and Spectroscopic Data Simulation

Computational methods can simulate vibrational spectra (like FT-IR and Raman) by calculating the harmonic vibrational frequencies of a molecule. These theoretical spectra are often compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net Such simulations have been performed for a variety of pyrazole derivatives to aid in their characterization. asrjetsjournal.org A simulated vibrational analysis of this compound would predict the characteristic stretching and bending frequencies for its C-F, C=O, C=N, and C-H bonds.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, determine activation energies, and predict the most favorable reaction pathways. While specific computational studies on the reaction mechanisms involving this compound are not available, this approach is widely used for related heterocyclic compounds to understand their synthesis and reactivity.

Conformational Analysis and Energy Landscapes

Most molecules can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers for rotation around single bonds. This is particularly relevant for this compound due to the rotational freedom between the phenyl and pyrazole rings, and between the pyrazole ring and the carbaldehyde group. By calculating the relative energies of different conformers, an energy landscape can be constructed to identify the global minimum energy structure. Studies on substituted pyrazoles often include conformational analysis to understand how different substituents affect the molecule's preferred shape, which in turn influences its physical properties and biological activity. nih.gov

In Silico Screening and Ligand Design Principles (excluding human trial data)

Molecular Docking Simulations for Hypothetical Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the exploration of hypothetical interactions of this compound and its analogs with a wide range of biological targets, providing insights into their potential mechanisms of action.

The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For example, in a hypothetical docking study of a fluorinated pyrazole derivative against a human estrogen alpha receptor (ERα), the compound was shown to interact with key amino acid residues like Arg394 and Glu353, with a predicted binding affinity comparable to that of the native ligand semanticscholar.org.

The predictive power of molecular docking is illustrated in studies of various pyrazole derivatives against different enzymes. For instance, docking simulations of novel pyrazole-carboxamides with human carbonic anhydrase I and II have helped to elucidate their binding modes and inhibition mechanisms nih.gov. Similarly, the antifungal activity of 1,3-diaryl-1H-pyrazole-4-carbaldehydes has been correlated with their docking scores against the CYP51 enzyme of Candida species nih.gov.

Below is an illustrative data table showcasing hypothetical molecular docking results for analogs of this compound against a generic kinase target. This data is representative of the type of information generated in such studies.

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Analog A Kinase X-8.5Leu244, Val292Hydrophobic
Asp345Hydrogen Bond
Analog B Kinase X-9.2Leu244, Phe342Hydrophobic, π-π Stacking
Lys267, Asp345Hydrogen Bond, Ionic
Analog C Kinase X-7.9Val292Hydrophobic
Ser346Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR models can be invaluable in predicting the activity of untested compounds and in guiding the design of more potent analogs.

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

For instance, 3D-QSAR studies on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate dehydrogenase inhibitors have provided insights into the structural requirements for their antifungal activity nih.gov. These models can generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus guiding further chemical modifications.

The theoretical application of QSAR to this compound would involve creating a library of virtual analogs with variations at the phenyl ring and other positions. By calculating relevant molecular descriptors and using a predictive QSAR model, it would be possible to estimate their biological activity without the need for synthesis and testing. This approach significantly accelerates the discovery of lead compounds.

The following table provides a hypothetical example of a 2D-QSAR model for a series of pyrazole analogs, illustrating the relationship between molecular descriptors and predicted activity.

Compound IDLogPMolecular WeightPolar Surface Area (Ų)Predicted pIC50
Analog 1 2.5250.245.66.2
Analog 2 3.1284.752.16.8
Analog 3 2.8264.348.36.5
Analog 4 3.5301.155.97.1

Exploratory Applications in Chemical Biology and Advanced Materials Pre Clinical/fundamental

Design of Ligands and Molecular Probes for Biological Systems (Pre-clinical, in vitro mechanisms, theoretical)

The 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde core is a key component in the design of various ligands and molecular probes aimed at interacting with biological systems. The presence of the pyrazole (B372694) ring, a privileged scaffold in medicinal chemistry, combined with the electron-withdrawing nature of the fluorine atom and the synthetic versatility of the carbaldehyde group, allows for systematic structural modifications to optimize binding affinity and selectivity for specific biological targets. nih.gov Theoretical and in vitro studies have demonstrated the potential of derivatives of this compound in several areas of pre-clinical research.

Enzyme Inhibition Studies (pre-clinical, mechanism-based)

Derivatives of pyrazole-4-carbaldehyde have been investigated as inhibitors of various enzymes. For instance, a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, synthesized from a pyrazole-4-carbaldehyde intermediate, were identified as novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory cascade, and its inhibition is a target for anti-inflammatory drug development. The study highlighted that the pyrazole core, along with the barbituric acid moiety, plays a crucial role in binding to the enzyme's active site. nih.gov

In another study, pyrazole-based compounds were evaluated as potential inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial survival. nih.gov The research demonstrated that pyrazole thioether analogs exhibited significant inhibitory activity against this enzyme, suggesting their potential as a scaffold for developing new antibiotics. nih.gov

Furthermore, molecular docking studies have been employed to predict the binding modes of pyrazole derivatives with various enzymes. For example, the binding affinity of a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, to the human estrogen alpha receptor (ERα) was investigated, showing a binding affinity close to that of the native ligand, suggesting its potential as an ERα inhibitor. mdpi.com Similarly, docking studies of 5-phenyl-1H-pyrazole derivatives with the BRAF(V600E) kinase, a key target in melanoma, have provided insights into their potential binding modes and structure-activity relationships. nih.gov

Receptor Binding and Modulation Research (pre-clinical, in vitro assays)

The pyrazole scaffold is a component of molecules designed to bind and modulate various receptors. While direct studies on this compound are limited, research on related pyrazole derivatives provides insights into its potential. For example, a study on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, demonstrated vasorelaxant effects that were attenuated by inhibitors of the NO/cGMP pathway and K+ channels, suggesting its interaction with receptors involved in vasodilation. ovid.com Molecular docking studies have also shown that certain fluorinated pyrazole derivatives have a good binding affinity for the human estrogen alpha receptor (ERα), indicating their potential as receptor modulators. mdpi.com

Anti-microbial and Anti-fungal Activity Research (in vitro studies)

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govresearchgate.net Various derivatives of this compound have been synthesized and evaluated for their in vitro activity against a range of microbial and fungal pathogens.

Antifungal Activity:

Studies have shown that fluorinated pyrazole aldehydes exhibit antifungal activities against various phytopathogenic fungi. nih.gov For instance, certain derivatives have demonstrated moderate activity against Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov The introduction of a phenyl group on the pyrazole ring has been found to be important for antifungal activity. In one study, a series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized, and some exhibited excellent and broad-spectrum in vitro antifungal activities. The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane.

Antibacterial Activity:

Derivatives of pyrazole-4-carbaldehyde have also shown promise as antibacterial agents. chemmethod.com Newly synthesized 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes have exhibited excellent to good efficacy against pathogenic bacteria. chemmethod.com Furthermore, pyrazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to high antibacterial activity. ekb.eg

Below is a table summarizing the in vitro antimicrobial and antifungal activities of some pyrazole derivatives.

Compound/Derivative ClassTarget Organism(s)Observed Activity/Results
Fluorinated pyrazole aldehydesSclerotinia sclerotiorum, Fusarium culmorumModerate antifungal activity nih.gov
1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamidesG. zeae, B. dothidea, F. prolifeatum, F. oxysporumGood to excellent in vitro antifungal activities
3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydesPathogenic bacteriaExcellent and good antibacterial efficacy chemmethod.com
Pyrazole and pyranopyrazole derivativesEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilisModerate to high antibacterial activity ekb.eg

Anti-proliferative Activity Studies in Cell Lines (in vitro, mechanism exploration)

The pyrazole scaffold is a key feature in many compounds with anti-proliferative activity. nih.govnajah.edu Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines in vitro.

Studies have shown that certain pyrazole compounds exhibit significant anti-proliferative activity and can overcome common mechanisms of drug resistance in tumor cell lines. nih.gov For example, some pyrazole derivatives have demonstrated similar anti-proliferative activity in both drug-sensitive and drug-resistant cell lines. nih.gov The proposed mechanism of action for some of these compounds involves the depolymerization of microtubules. nih.gov

Furthermore, fluoro-substituted benzimidazole derivatives, which can be synthesized from pyrazole precursors, have shown significant antiproliferative activity against a panel of human cancer cell lines, including A549 (lung), A498 (kidney), HeLa (cervical), HepG2 (liver), and A375 (melanoma). acgpubs.org The position of the fluorine atom on the phenyl ring has been found to influence the activity, with ortho- and para-fluoro substituted compounds often being more active. acgpubs.org

A series of novel 5-phenyl-1H-pyrazole derivatives were synthesized and evaluated as potential BRAF(V600E) inhibitors, a key target in melanoma. nih.gov One compound, in particular, exhibited potent inhibitory activity against the enzyme and demonstrated significant antiproliferative activity against WM266.4 and A375 melanoma cell lines. nih.gov Additionally, new pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been designed and shown to have anticancer effects against androgen-sensitive LNCaP prostate cancer cells. nih.gov

The following table presents the in vitro anti-proliferative activity of selected pyrazole derivatives against various cancer cell lines.

Compound/Derivative ClassCell Line(s)IC50 Values/Activity
Fluoro-substituted benzimidazole derivativesA549, A498, HeLa, A375, HepG2IC50 values in the micromolar and sub-micromolar range acgpubs.org
5-phenyl-1H-pyrazole derivative (compound 5h)WM266.4, A375IC50 = 2.63 µM and 3.16 µM, respectively nih.gov
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivativesAR+LNCaPIC50 values ranging from 10.27 to 109.72 µM after 24h nih.gov

Anti-inflammatory and Analgesic Research (pre-clinical, in vitro models)

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic properties. ovid.comresearchgate.netsemanticscholar.org The this compound scaffold serves as a starting point for the synthesis of compounds with potential therapeutic effects in inflammatory conditions.

In vitro studies using the human red blood cell (HRBC) membrane stabilization method have been employed to evaluate the anti-inflammatory activity of pyrazole carbaldehydes. researchgate.netsemanticscholar.org This assay assesses the ability of a compound to prevent heat-induced hemolysis, which is a measure of its membrane-stabilizing and, by extension, anti-inflammatory potential. Several synthesized pyrazole carbaldehydes have exhibited comparable activity to the standard drug, Diclofenac. researchgate.net

Furthermore, a study on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, demonstrated both analgesic and anti-inflammatory effects in pre-clinical models. ovid.com The compound reduced abdominal writhing in the acetic acid-induced writhing test and licking time in the formalin test, indicating analgesic activity. It also reduced paw edema in the carrageenan-induced paw edema test, confirming its anti-inflammatory properties. ovid.com

Scaffold Development for Pharmaceutical Intermediates and Agrochemicals

The this compound moiety is a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. nih.govresearchgate.netgoogle.com Its synthetic accessibility and the reactivity of the carbaldehyde group allow for its elaboration into more complex molecular architectures.

The Vilsmeier-Haack reaction is a common method used to synthesize pyrazole-4-carbaldehydes from the corresponding hydrazones. nih.govchemmethod.comnih.gov This reaction provides a straightforward route to this key intermediate. Once formed, the carbaldehyde group can undergo a variety of chemical transformations, including condensation reactions with active methylene (B1212753) compounds, to create diverse heterocyclic systems. nih.govekb.eg

For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been used as a starting material to synthesize pyrazolo furan-2(5H)-one derivatives through a multi-component condensation reaction. nih.gov These derivatives have been evaluated for their potential antiviral activity. Similarly, it has been used to synthesize penta-substituted pyridine derivatives via a one-pot three-component cyclocondensation reaction. ekb.eg

In the field of agrochemicals, fluoro-substituted phenylpyrazoles are known to exhibit a wide range of activities, including antibacterial, insecticidal, and acaricidal properties. nih.gov The this compound scaffold provides a platform for the development of new plant protection agents. nih.gov It is a useful intermediate in the manufacture of fungicides. google.com The synthesis of various pyrazole and imidazole derivatives from chalcones with an oxirane ring, which can be derived from pyrazole aldehydes, highlights the versatility of this scaffold in creating compounds with potential insecticidal activities. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

A significant unaddressed challenge is the development of asymmetric synthetic routes to produce enantiopure derivatives from 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde. Many biologically active molecules are chiral, and their therapeutic effects are often specific to a single enantiomer. Pyrazolin-5-one derivatives, which are structurally related to pyrazoles, have been successfully used in asymmetric synthesis to create highly functionalized, enantiopure compounds using organo- and metal-catalysts. rwth-aachen.deresearchgate.netrsc.org

Future research should focus on adapting these principles to the aldehyde functional group of the target compound. The key challenge lies in designing and implementing catalytic asymmetric transformations—such as aldol (B89426) additions, Michael additions, or hydrocyanations—that proceed with high stereoselectivity. This would involve the development of novel chiral catalysts (organocatalysts or transition-metal complexes) that can effectively control the facial selectivity of nucleophilic attack on the prochiral aldehyde carbon. Success in this area would provide access to a new library of chiral pyrazole-containing compounds, significantly expanding their potential in medicinal chemistry where stereochemistry is critical for biological activity.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Moving beyond standard aldehyde chemistry is crucial for innovation. The aldehyde group is a well-established precursor for condensation, oxidation, and reduction reactions, but future work should target unconventional transformations. chim.it One promising avenue is the use of photoredox catalysis, which could unlock novel reaction pathways. For instance, aldehydes can potentially act as photoremovable directing groups, enabling new types of cycloaddition reactions.

Another area for exploration is the transformation of the pyrazole (B372694) ring itself. While generally stable, pyrazole rings can undergo unexpected rearrangements into other heterocyclic systems, such as 1,2,4-triazoles, under specific conditions. Investigating the propensity of the fluorinated pyrazole core to undergo such transformations could lead to the discovery of new synthetic routes to diverse heterocyclic structures. Furthermore, developing novel multicomponent reactions (MCRs) that utilize this compound as a key building block would enable the rapid assembly of complex molecules in a single step, aligning with the principles of efficiency and atom economy. nih.govmdpi.com

Integration of this compound into Complex Molecular Architectures

Pyrazole-4-carbaldehydes are excellent precursors for constructing fused heterocyclic systems. semanticscholar.org They have been successfully used to synthesize a variety of bicyclic and tricyclic structures, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]quinolines. semanticscholar.orgmdpi.com

The primary future challenge is to expand this capability to create even more complex and diverse molecular architectures. Research should focus on developing tandem or cascade reactions that, from the aldehyde starting point, can build multiple rings in a single, controlled sequence. This includes the synthesis of polycyclic systems, spirocyclic compounds, and macrocycles containing the fluorinated pyrazole motif. Such complex structures are highly sought after in drug discovery programs as they can explore new regions of chemical space and interact with biological targets in novel ways. nih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry has become an essential tool in modern chemical research. eurasianjournals.com For pyrazole derivatives, molecular modeling techniques like docking studies are already used to predict binding modes to biological targets and explain observed activities. nih.govresearchgate.net Quantum mechanical methods such as Density Functional Theory (DFT) provide deep insights into electronic structures and reactivity. eurasianjournals.comtandfonline.com

The next frontier is to leverage advanced computational modeling for predictive design and deeper mechanistic understanding. Future efforts should aim to:

Develop Predictive Models: Move beyond retrospective analysis to accurately predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives before they are synthesized. This can be accelerated by integrating machine learning and artificial intelligence with traditional computational methods. eurasianjournals.com

Elucidate Reaction Mechanisms: Use computational tools to gain a detailed, step-by-step understanding of reaction mechanisms, such as the unusual metal-mediated N-N bond couplings seen in some pyrazole syntheses. nih.govrsc.orgumn.edu This knowledge can guide the design of more efficient and selective synthetic routes.

Refine Force Fields: Improve the accuracy of force fields used in molecular dynamics simulations to better capture the dynamic behavior and conformational landscapes of these fluorinated heterocyclic systems. eurasianjournals.com

Addressing these challenges will create a powerful feedback loop where computational predictions guide experimental work, making the discovery of new functional molecules faster and more efficient.

Research AreaGoalKey Challenge
Asymmetric Synthesis Develop routes to single-enantiomer derivatives.Designing effective chiral catalysts for stereoselective aldehyde transformations.
Novel Reactivity Discover new, non-classical reactions for the aldehyde and pyrazole core.Moving beyond predictable condensations to explore photocatalysis and ring transformations.
Complex Architectures Integrate the pyrazole core into polycyclic, spirocyclic, and macrocyclic systems.Designing efficient cascade reactions to build molecular complexity in fewer steps.

Sustainable and Biocatalytic Approaches in Synthesis and Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry. The traditional synthesis of pyrazole aldehydes often involves the Vilsmeier-Haack reaction, which uses harsh reagents like phosphorus oxychloride. researchgate.netmdpi.comchemmethod.com Future research must prioritize the development of more environmentally benign synthetic methods.

Promising directions include the use of microwave irradiation and ultrasonic energy to accelerate reactions and reduce energy consumption, often under solvent-free conditions. mdpi.comrsc.orgias.ac.in The use of reusable nanocatalysts, such as nano-ZnO, in aqueous media also represents a significant step towards greener chemical processes. mdpi.compharmacophorejournal.com

A particularly exciting and underexplored area is the application of biocatalysis. Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. mdpi.com The key challenges are to identify or engineer enzymes (such as amine oxidases or dehydrogenases) that can perform selective transformations on the this compound substrate. mdpi.com Developing biocatalytic methods for both the synthesis of the core aldehyde and its subsequent derivatization would represent a major advance in sustainable chemistry.

Multi-disciplinary Investigations Bridging Chemical Synthesis with Applied Biological and Material Sciences

The full potential of this compound can only be realized through strong multi-disciplinary collaborations. The fluorinated pyrazole motif is a "privileged scaffold" found in molecules with a vast range of applications. nih.govnih.gov

Biological and Medicinal Sciences: Derivatives have shown promise as antifungal, anticancer, and anti-inflammatory agents. researchgate.netnih.govnih.gov The fluorine atom is known to enhance metabolic stability and binding affinity, making these compounds highly attractive for drug discovery. mdpi.com Future work requires a systematic approach where synthetic chemists create libraries of diverse derivatives that are then evaluated by biologists and pharmacologists. This iterative process of synthesis and testing is essential for identifying lead compounds for treating conditions from infections to neurodegenerative diseases. nih.gov

Material Sciences: Pyrazole-based compounds are not limited to biology. They are being explored as functional materials, with applications as fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs) and solar cells. mdpi.comrsc.org Future research should focus on designing and synthesizing derivatives with specific photophysical or electronic properties, guided by the needs of material scientists.

The overarching challenge is to foster seamless collaboration between these fields, allowing the functional requirements of a new drug or material to directly inform the design and synthesis of the next generation of molecules derived from this compound.

FieldPotential ApplicationKey Research Direction
Medicinal Chemistry Antifungal, Anticancer, Anti-inflammatory, Neuroprotective agents. researchgate.netnih.govSystematic synthesis and biological screening of derivative libraries to establish structure-activity relationships.
Agrochemicals Fungicides, Insecticides. nih.govDesign of potent and environmentally safe crop protection agents.
Materials Science Fluorescent probes, OLEDs, Solar cells. mdpi.comrsc.orgSynthesis of derivatives with tailored electronic and photophysical properties.

Q & A

What are the established synthetic routes for 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of a pyrazole precursor using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, analogous compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent . Key variables include:

  • Temperature control : Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to DMF ensures complete formylation.
  • Workup : Neutralization with aqueous sodium acetate followed by recrystallization in ethanol improves purity (>95%) .

How can researchers validate the structural integrity of synthesized this compound?

Basic Research Question
Structural validation employs multimodal spectroscopic and crystallographic techniques :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å, confirming aldehyde functionality) .
  • NMR spectroscopy : Key signals include δ ~9.8 ppm (aldehyde proton), δ ~7.3–7.6 ppm (aromatic protons), and δ ~160–165 ppm (¹³C for aldehyde carbon) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 218.2 g/mol for C₁₁H₈FN₂O) .

What analytical strategies resolve contradictions in spectral data for pyrazole-4-carbaldehyde derivatives?

Advanced Research Question
Discrepancies in spectral data (e.g., unexpected splitting in NMR or IR absorption shifts) require:

  • Dynamic NMR experiments : To detect tautomerism or conformational exchange processes affecting signal splitting .
  • DFT calculations : Compare computed vibrational frequencies (e.g., C=O stretch at ~1680 cm⁻¹) with experimental IR data to confirm assignments .
  • Crystallographic refinement : Re-examining X-ray data with software like SHELXL can resolve ambiguities in bond geometry caused by disorder or solvent effects .

How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., using Gaussian with B3LYP/6-31G* basis sets) provide insights into:

  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., aldehyde group as an electrophilic center) for predicting reactivity .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
  • Solvent effects : Polarizable Continuum Models (PCM) predict solvatochromic shifts in UV-Vis spectra .

What methodologies optimize the synthesis of pyrazole-fused heterocycles using this compound?

Advanced Research Question
The aldehyde group enables cyclocondensation reactions to form fused heterocycles:

  • Hydrazine-mediated cyclization : Reacting with hydrazine hydrate in ethanol under reflux yields pyrazolo[3,4-c]pyrazoles .
  • Iodine-catalyzed annulation : Facilitates intramolecular C–N bond formation for six-membered rings (e.g., pyrazolo[3,4-d]pyrimidines) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C) while maintaining yields >80% .

How do substituent effects (e.g., fluoro vs. chloro) influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing substituents (e.g., -F) enhance electrophilicity:

  • Suzuki-Miyaura coupling : The fluorine atom increases the aldehyde’s susceptibility to palladium-catalyzed coupling with aryl boronic acids (yields: 65–75%) .
  • Steric effects : Bulkier substituents (e.g., 4-chlorophenyl) reduce reaction rates due to hindered access to the catalytic site .
  • Electronic effects : Fluorine’s inductive effect lowers the LUMO energy, facilitating nucleophilic attacks (e.g., in Schiff base formation) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Critical considerations include:

  • Purification bottlenecks : Column chromatography is replaced with recrystallization (ethanol/water mixtures) for large-scale purity (>98%) .
  • Safety protocols : Handling POCl₃ requires inert atmospheres and corrosion-resistant reactors to prevent exothermic side reactions .
  • Byproduct management : Quenching excess phosphoryl chloride with ice-cold water minimizes hazardous waste .

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